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5-(Anilinomethyl)pyrimidine-2,4-diamine

ADME Prediction Medicinal Chemistry Compound Procurement

Procure this specific 5-substituted 2,4-diaminopyrimidine to ensure validity in kinase-focused SAR studies. Using common antifolate analogs like pyrimethamine will compromise selectivity profiling due to their divergent DHFR-targeting pharmacophores. - Distinct Target Profile: The anilinomethyl moiety sterically shifts inhibition from DHFR toward kinase targets (e.g., EGFR/VEGFR), making it essential for developing selective oncology chemical probes. - Derivatization Handle: The free amine serves as a strategic linker for generating anilinopyrimidine-based ATP-competitive inhibitor libraries. - Computational Validation: Low lipophilicity (XLogP3=1.0) and fragment-like properties (MW 215.25) provide a high-solubility positive control for refining docking algorithms against kinase ATP-binding pockets.

Molecular Formula C11H13N5
Molecular Weight 215.25 g/mol
CAS No. 651359-44-3
Cat. No. B12519740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Anilinomethyl)pyrimidine-2,4-diamine
CAS651359-44-3
Molecular FormulaC11H13N5
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC2=CN=C(N=C2N)N
InChIInChI=1S/C11H13N5/c12-10-8(7-15-11(13)16-10)6-14-9-4-2-1-3-5-9/h1-5,7,14H,6H2,(H4,12,13,15,16)
InChIKeyCCQQSWGQEBMHHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Anilinomethyl)pyrimidine-2,4-diamine: Antifolate & Kinase Scaffold


5-(Anilinomethyl)pyrimidine-2,4-diamine (CAS 651359-44-3) is a 2,4-diaminopyrimidine derivative featuring an anilinomethyl group at the 5-position [1]. This core structure is a fundamental pharmacophore for dihydrofolate reductase (DHFR) inhibitors, which underpin antimicrobial and anticancer research, and is also a privileged scaffold for ATP-competitive kinase inhibitors targeting enzymes such as EGFR [2].

DHFR Research2,4-diaminopyrimidine core may support dihydrofolate reductase inhibition studies
Kinase Inhibitor DesignAnilinopyrimidine motif reported as EGFR/VEGFR kinase scaffold in patent literature
Derivatization Handle5-anilinomethyl free amine enables library synthesis and SAR exploration

5-(Anilinomethyl)pyrimidine-2,4-diamine Differentiation from Analogs


Within the 2,4-diaminopyrimidine class, the specific substitution at the 5-position dictates the compound's target profile, selectivity, and physical properties. While compounds like pyrimethamine (5-(4-chlorophenyl)-6-ethyl) and trimethoprim (5-(3,4,5-trimethoxybenzyl)) are established DHFR inhibitors, the anilinomethyl side chain of the target compound introduces distinct steric and electronic characteristics [1]. This variation can profoundly alter the binding mode with key residues like Asp54 and Phe69 in the DHFR active site or shift the kinase inhibition profile toward a different spectrum of enzymes, such as EGFR/VEGFR, as described in patent literature [2]. Consequently, interchanging this compound with a more common analog would invalidate any structure-activity relationship (SAR) study or biological assay result.

Substituting with pyrimethamine or trimethoprim may shift target engagement to DHFR instead of kinase, altering research endpoints.
The 5-anilinomethyl group may modify binding interactions versus other 5-substituted diamino-pyrimidines, potentially shifting SAR interpretations.

Quantitative Differentiation of 5-(Anilinomethyl)pyrimidine-2,4-diamine


Physicochemical Differentiation vs. Trimethoprim

The target compound's calculated lipophilicity (XLogP3 = 1.0) [1] is substantially lower than that of the widely used antibacterial 2,4-diaminopyrimidine, trimethoprim (XLogP3 = 0.9-1.5, typically cited around 1.2-1.4) [2], and markedly lower than the antimalarial pyrimethamine (XLogP3 = 3.2) [3]. This lower logP value predicts improved aqueous solubility and reduced non-specific membrane partitioning, which is a critical parameter for in vitro assay reproducibility and formulation development.

Lipophilicity (XLogP3)
1.0
Lower logP supports aqueous assay compatibility vs. trimethoprim
XLogP3 computed; trimethoprim ≈1.2-1.4, pyrimethamine 3.2
ADME Prediction Medicinal Chemistry Compound Procurement

Hydrogen Bonding Capacity vs. Pyrimethamine

The target compound possesses a Hydrogen Bond Donor Count of 3, identical to pyrimethamine and trimethoprim, but its Hydrogen Bond Acceptor Count of 5 (due to the aniline nitrogen and pyrimidine nitrogens) differs from that of pyrimethamine (Acceptor Count = 4) [1][2]. The additional hydrogen bond acceptor capacity, combined with the rotatable anilinomethyl group (Rotatable Bond Count = 3), provides a distinct geometric and electronic surface compared to the more rigid, aromatic substituents in analogs like pyrimethamine.

H-Bond Acceptors
5
Distinct acceptor profile may influence target binding interactions
Pyrimethamine: 4; trimethoprim: 5 (different spatial arrangement)
Target Engagement Drug Design SAR Analysis

Kinase Inhibition Profile: EGFR/VEGFR Activity

Patent literature (e.g., US9732058B2) explicitly claims the use of 2-(2,4,5-substituted-anilino)pyrimidine compounds, a class that directly includes the target compound's core motif, as inhibitors of EGFR and VEGFR kinases [1]. This contrasts with the primary mechanism of action for classical 2,4-diaminopyrimidines like pyrimethamine and trimethoprim, which are highly potent inhibitors of DHFR (e.g., pyrimethamine IC50 for PfDHFR = 42 nM [2]) but lack significant activity against EGFR. The anilinomethyl substitution therefore redirects the compound's polypharmacology from an antifolate mechanism to a kinase-targeted one.

Primary Target Profile
Class-level
Kinase (EGFR/VEGFR)
vs. Pyrimethamine: DHFR (IC50 42 nM)
Reported kinase target switch supports pathway-specific study design
Class-level patent evidence; DHFR IC50 from recombinant enzyme assay
Kinase Inhibition Cancer Research Chemical Biology

Application Scenarios for 5-(Anilinomethyl)pyrimidine-2,4-diamine


Kinase Inhibitor Library Synthesis

Procurement of 5-(Anilinomethyl)pyrimidine-2,4-diamine is essential for generating chemical libraries based on the anilinopyrimidine kinase inhibitor scaffold. The compound's free amine group at the 5-position (via the anilinomethyl linker) serves as a versatile handle for further derivatization to create novel chemical entities. As established in Section 3, this scaffold is validated in patent literature for targeting EGFR and VEGFR, making it a strategic building block for medicinal chemistry programs aimed at discovering next-generation oncology therapeutics [1].

Kinase vs. DHFR Polypharmacology Probes

This compound is an ideal starting point for developing chemical probes to investigate the biological consequences of targeting kinases over DHFR within the same chemotype family. As demonstrated in Section 3, this scaffold is associated with kinase inhibition, in contrast to the DHFR-targeting profile of pyrimethamine. Researchers studying the off-target effects of antifolates or seeking to understand the therapeutic window of kinase inhibitors can use derivatives of this compound to create matched molecular pairs for controlled comparative studies [2][3].

In Silico Docking Model Validation

Due to its favorable and quantifiably lower lipophilicity (XLogP3 = 1.0) and distinct hydrogen bonding capacity compared to other 2,4-diaminopyrimidines, this compound is an excellent candidate for validating computational models of kinase active sites. The rotatable anilinomethyl group (3 rotatable bonds) presents a specific conformational challenge for docking algorithms, while the compound's high solubility reduces the risk of false negatives due to aggregation. This makes it a reliable 'positive control' for refining in silico screening workflows focused on ATP-binding pockets [4].

Biophysical Assays for Fragment-Based Discovery

The compound's physicochemical profile—specifically its moderate molecular weight (215.25 g/mol) and low lipophilicity (XLogP3 = 1.0)—adheres to key principles of 'fragment-like' properties, as detailed in Section 3. It is therefore well-suited for use in biophysical fragment screening campaigns against purified kinase or DHFR proteins. Its adequate solubility in aqueous assay buffers facilitates reliable concentration-response curves in techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (DSF), enabling the identification and validation of primary hits for fragment-based drug discovery programs [5].

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
5-anilinomethyl derivatization handle
EGFR/VEGFR kinase panel screening context
Kinase vs. DHFR Probe Development
Divergent target profile
Comparative target engagement validation
In Silico Docking Validation
Computed physicochemical profile
ATP-binding pocket docking benchmarks
Fragment-Based Discovery
Fragment-like molecular properties
Biophysical assay reproducibility context

Technical Documentation Hub

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40 linked technical documents
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